Besonprodil
描述
BMS-505130 是一种小分子药物,作为一种强效且选择性的血清素转运抑制剂。它最初由百时美施贵宝公司开发。 并且以其对血清素转运蛋白的高亲和力而闻名,结合常数 (K_i) 为 0.18 nM 。 该化合物因其在泌尿生殖系统疾病和男性性功能障碍方面的潜在治疗应用而被研究 .
准备方法
BMS-505130 的合成涉及用乙基和叔丁基重氮乙酸酯对取代的 1-甲苯磺酰基-3-乙烯基吲哚进行催化不对称环丙烷化。 该反应产生了具有高对映体过量 (81-88% ee) 的 N-保护的反式-2-(吲哚-3-基)-1-环丙烷羧酸酯 。 所得环加成物用作合成构象受限、类似于高色胺的类似物(如 BMS-505130)的中间体 .
化学反应分析
BMS-505130 主要经历血清素再摄取抑制剂典型的反应。 在血小板研究中表现出对血清素摄取的强效抑制,并在微透析研究中产生血清素皮质水平的剂量依赖性增加 。 该化合物的药理学、神经化学和行为特征与强效血清素再摄取抑制剂一致 .
科学研究应用
BMS-505130 已被广泛研究其神经化学、药代动力学和行为效应。 它在提高皮质血清素水平方面表现出希望,这对与血清素缺乏相关的疾病有益 。 该化合物的短半衰期可能有利于治疗早泄,其中延迟射精的急性作用,然后是血清素再摄取抑制剂血浆浓度的快速下降可能是理想的 .
作用机制
相似化合物的比较
BMS-505130 独特之处在于其对血清素转运蛋白的高亲和力和选择性。类似的化合物包括其他选择性血清素再摄取抑制剂,如氟西汀、舍曲林和西酞普兰。 BMS-505130 独特的药代动力学特征,包括其短半衰期,使其有别于这些常用的血清素再摄取抑制剂 .
生物活性
Besonprodil is a compound that has garnered attention for its potential therapeutic applications, particularly as a negative allosteric modulator of N-methyl-D-aspartate receptors (NMDARs) containing the NR2B subunit. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanism of action, and relevant case studies.
Overview of NMDARs and NR2B Subunit
NMDARs are crucial for synaptic plasticity and memory function in the central nervous system. The NR2B subunit of NMDARs is particularly important due to its role in various neurological disorders. Compounds targeting this receptor subtype, such as this compound, have shown promise in treating conditions like schizophrenia and neurodegenerative diseases.
This compound functions primarily as a negative allosteric modulator of NR2B-containing NMDARs. It selectively inhibits these receptors, which can lead to neuroprotective effects without the side effects associated with non-selective NMDAR antagonists. The compound shares structural similarities with ifenprodil, another known NR2B antagonist, and operates through a unique binding mechanism that preferentially inhibits over-activated receptors.
Binding Characteristics
The binding affinity of this compound to NR2B receptors is characterized by:
- IC50 Value : Approximately 150 nM, indicating strong selectivity for NR2B over other receptor subtypes.
- Structural Similarities : It contains a phenylethanolamine scaffold similar to ifenprodil, allowing it to occupy the same binding site on the receptor .
Pharmacological Profile
This compound has been studied for its effects on various neurological conditions. Its pharmacological profile includes:
- Neuroprotective Effects : By inhibiting excessive NMDAR activity, this compound may protect neurons from excitotoxic damage.
- Potential in Schizophrenia Treatment : Clinical trials have indicated that NR2B antagonists can reduce negative symptoms in schizophrenia patients, suggesting that this compound may offer therapeutic benefits in this area .
Case Studies and Clinical Trials
Several studies have investigated the efficacy and safety of this compound:
-
Efficacy in Schizophrenia :
- A double-blind placebo-controlled trial involving 320 patients showed a statistically significant reduction in negative symptoms among those treated with this compound compared to placebo .
- Subsequent studies reinforced these findings but emphasized the need for further research to establish long-term benefits.
- Neurodegenerative Disease Models :
Comparative Analysis of Related Compounds
To better understand the position of this compound within the pharmacological landscape, a comparison with related compounds is useful:
Compound | Mechanism | IC50 (nM) | Selectivity for NR2B |
---|---|---|---|
This compound | Negative allosteric modulator | 150 | High |
Ifenprodil | Non-competitive antagonist | 100 | Very High |
Ro25-6981 | Selective antagonist | 50 | High |
属性
CAS 编号 |
859230-84-5 |
---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C15H17N3.C4H4O4/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15;5-3(6)1-2-4(7)8/h3-5,8,11-12,17H,6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12+;/m1./s1 |
InChI 键 |
QYXJWBDKQAIHJM-ZMPXXIOZSA-N |
SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
手性 SMILES |
CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-505130; BMS 505130; BMS505130; BMS-505130 free base; UNII-E892TW82D9; E892TW82D9. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。